molecular formula C7H5ClN2O B11916145 4-Chloro-6-(hydroxymethyl)picolinonitrile

4-Chloro-6-(hydroxymethyl)picolinonitrile

Cat. No.: B11916145
M. Wt: 168.58 g/mol
InChI Key: HKJKLODVUYDKLW-UHFFFAOYSA-N
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Description

4-Chloro-6-(hydroxymethyl)picolinonitrile is an organic compound with the molecular formula C7H5ClN2O It is a derivative of picolinonitrile, characterized by the presence of a chloro group at the 4-position and a hydroxymethyl group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(hydroxymethyl)picolinonitrile typically involves the chlorination of 6-(hydroxymethyl)picolinonitrile The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(hydroxymethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: 4-Chloro-6-(carboxymethyl)picolinonitrile.

    Reduction: 4-Chloro-6-(hydroxymethyl)picolinamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-(hydroxymethyl)picolinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(hydroxymethyl)picolinonitrile depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary, but typically include binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(hydroxymethyl)pyridine
  • 6-Chloro-2-(hydroxymethyl)picolinonitrile
  • 4-Bromo-6-(hydroxymethyl)picolinonitrile

Uniqueness

4-Chloro-6-(hydroxymethyl)picolinonitrile is unique due to the specific positioning of the chloro and hydroxymethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-6-(hydroxymethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H5ClN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,11H,4H2

InChI Key

HKJKLODVUYDKLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CO)C#N)Cl

Origin of Product

United States

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